1-Bromo-3,5-bis(tert-butylthio)benzene
Overview
Description
1-Bromo-3,5-bis(tert-butylthio)benzene is an organic compound with the molecular formula C14H21BrS2 and a molecular weight of 333.35 g/mol . It is characterized by the presence of a bromine atom and two tert-butylthio groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(tert-butylthio)benzene can be synthesized through the bromination of 3,5-bis(tert-butylthio)benzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(tert-butylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones derived from the oxidation of tert-butylthio groups.
Scientific Research Applications
1-Bromo-3,5-bis(tert-butylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(tert-butylthio)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and tert-butylthio groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the sulfur atoms.
1-Bromo-3-tert-butylbenzene: Contains only one tert-butyl group and no sulfur atoms.
Uniqueness: 1-Bromo-3,5-bis(tert-butylthio)benzene is unique due to the presence of both bromine and tert-butylthio groups, which confer distinct reactivity and properties compared to similar compounds. The sulfur atoms in the tert-butylthio groups provide additional sites for oxidation and other chemical transformations .
Properties
IUPAC Name |
1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVYTYMAXNJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471530 | |
Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795274-44-1 | |
Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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